molecular formula C23H19FN4O2S2 B2710949 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide CAS No. 923146-97-8

2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2710949
CAS No.: 923146-97-8
M. Wt: 466.55
InChI Key: FWCLLRDVMLYCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a pyridazine core linked to a 4-methyl-1,3-thiazolyl moiety substituted with a 4-fluorophenyl group. The sulfanyl bridge connects the pyridazine ring to an acetamide side chain terminated by a 4-methoxyphenyl group. Such structural complexity is designed to enhance binding affinity and selectivity for biological targets, particularly in kinase inhibition or anti-inflammatory applications. The fluorine atom at the phenyl ring and the methoxy group on the acetamide side chain are critical for modulating electronic and steric properties, influencing solubility and metabolic stability .

Properties

IUPAC Name

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2S2/c1-14-22(32-23(25-14)15-3-5-16(24)6-4-15)19-11-12-21(28-27-19)31-13-20(29)26-17-7-9-18(30-2)10-8-17/h3-12H,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCLLRDVMLYCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and pyridazine intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group. Common reagents and conditions include:

    Thiazole formation: Using 4-fluorophenyl and methylthiazole precursors under acidic or basic conditions.

    Pyridazine synthesis: Utilizing nitration and reduction steps to form the pyridazine ring.

    Coupling reactions: Employing palladium-catalyzed cross-coupling reactions to link the thiazole and pyridazine moieties.

    Acetamide introduction: Using acylation reactions with appropriate acylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole and pyridazine rings.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole and pyridazine derivatives. Compounds similar to 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide have been evaluated for their effectiveness in seizure models. For instance:

  • Siddiqui et al. (2020) reported that thiazole-integrated pyrrolidin derivatives exhibited significant anticonvulsant activity, suggesting that modifications to thiazole structures can enhance efficacy against seizures .

Antitumor Activity

The compound's potential as an anticancer agent has also been investigated. Thiazole and pyridine derivatives have shown promising results against various cancer cell lines:

  • A study demonstrated that thiazole-pyridine hybrids displayed potent antiproliferative effects against breast cancer (MCF-7) and prostate cancer (PC3) cell lines, with some compounds exhibiting lower IC50 values than standard treatments like 5-fluorouracil .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. The incorporation of different substituents can enhance their effectiveness against bacterial strains:

  • Research indicates that thiazole-based compounds can inhibit biofilm formation in pathogenic bacteria, presenting a potential avenue for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activities is crucial for optimizing its pharmacological properties. Key factors influencing activity include:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., fluorine) on the phenyl rings enhances biological activity by improving binding affinity to target proteins.
  • Linker Variations : Modifications in the linker region between the thiazole and pyridine moieties can significantly impact the pharmacokinetics and bioavailability of the compound.

Table 1: Summary of Biological Activities

Activity TypeReferenceIC50/ED50 ValuesNotes
AnticonvulsantSiddiqui et al. (2020)24.38 mg/kgEffective in electroshock seizure tests
AntitumorRecent StudiesIC50 = 5.71 µMSuperior efficacy compared to standard drugs
AntimicrobialVarious StudiesModerate InhibitionNoteworthy effects against biofilms

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of pyridazine, thiazole, and acetamide moieties. Below is a comparative analysis with analogous molecules:

Compound Core Structure Key Substituents Bioactivity Reference
Target Compound Pyridazine-Thiazole-Acetamide 4-Fluorophenyl, 4-Methoxyphenyl Potential kinase inhibition (inferred)
2-{[4-Allyl-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Ethoxyphenyl)Acetamide Triazole-Acetamide Allyl, 4-Pyridinyl, 2-Ethoxyphenyl Antiproliferative (IC₅₀: 8–12 μM)
N-(4-Chloro-2-Methoxy-5-Methylphenyl)-2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide Triazole-Acetamide Chloro, Ethyl, Pyridinyl Antibacterial (MIC: 2–4 μg/mL)
2-[(4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl]-N-Acetamide Derivatives Triazole-Acetamide Furan-2-yl, Amino Anti-exudative (70–85% efficacy vs. diclofenac)
N-(4-Fluorophenyl)-2-[(3-Methylsulfanyl-1,2,4-Thiadiazol-5-yl)Sulfanyl]Acetamide Thiadiazole-Acetamide 4-Fluorophenyl, Methylsulfanyl Unspecified (structural similarity)

Key Observations :

  • Thiazole vs.
  • Substituent Impact: 4-Fluorophenyl: Enhances lipophilicity and metabolic stability compared to non-halogenated analogues (e.g., furan-2-yl in ). 4-Methoxyphenyl: Improves solubility relative to ethoxy or chloro substituents (e.g., ).
Bioactivity and Mechanism

While direct bioactivity data for the target compound are absent in the provided evidence, inferences can be drawn from analogues:

  • Antiproliferative Activity : Triazole-acetamides (e.g., ) show IC₅₀ values in low micromolar ranges, suggesting the target compound’s pyridazine-thiazole core might improve potency via enhanced π-π stacking with kinase active sites.
  • Anti-inflammatory Potential: The 4-methoxyphenyl group’s electron-donating nature could suppress cyclooxygenase (COX) activity, similar to furan-based anti-exudative agents .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound, and what are the critical reaction parameters?

  • Answer : The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution (pyridazine-thiol coupling) and amide bond formation. Key parameters include:

  • Catalyst selection : Use of coupling agents like EDCI/HOBt for amide bond formation .
  • Temperature control : Maintaining 0–5°C during thiol-sulfanyl coupling to avoid side reactions .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) to isolate intermediates .
  • Yield optimization : Monitoring reaction progress via TLC or HPLC .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Answer : Employ a combination of:

  • Spectroscopy : 1H^1H/13C^{13}C NMR for functional group validation (e.g., sulfanyl, acetamide) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+^+ peak) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to verify purity (>95%) .
  • Elemental analysis : Match calculated vs. observed C, H, N, S percentages .

Q. What safety protocols are essential when handling this compound?

  • Answer : Based on analogous acetamide-thiazole derivatives:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential sulfur byproduct release .
  • Storage : Inert atmosphere (argon) at –20°C to prevent degradation .
  • Spill management : Absorb with vermiculite and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

  • Answer : Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) .
  • Solubility effects : Use DMSO stocks at ≤0.1% to avoid cytotoxicity artifacts .
  • Structural analogs : Compare activity with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) .
  • Statistical validation : Replicate experiments with n ≥ 3 and apply ANOVA for significance .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Answer :

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to improve solubility .
  • Prodrug design : Mask the acetamide group with enzymatically cleavable esters .
  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance absorption .
  • Pharmacokinetic profiling : Monitor plasma half-life via LC-MS/MS after oral administration .

Q. How can computational methods guide the compound’s target identification?

  • Answer :

  • Docking studies : Use AutoDock Vina to predict binding to kinases (e.g., EGFR, JAK2) .
  • QSAR modeling : Corrogate substituent effects (e.g., methoxyphenyl position) with activity .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
  • Network pharmacology : Map interactions using STRING or KEGG databases .

Key Research Challenges

  • Synthetic scalability : Multi-step routes may require flow chemistry for reproducibility .
  • Target selectivity : Off-target effects due to thiazole-pyridazine scaffold promiscuity .
  • Metabolic stability : Rapid hepatic clearance observed in preliminary microsomal assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.